![molecular formula C21H18N4O B2764315 4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 862811-61-8](/img/structure/B2764315.png)
4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide” contains several functional groups. The “imidazo[1,2-a]pyrimidin-2-yl” part refers to a fused ring structure that is common in many biologically active compounds . The “benzamide” part refers to a benzene ring attached to an amide group, which is also a common motif in medicinal chemistry.
Aplicaciones Científicas De Investigación
Anticancer Applications
A significant portion of the research focuses on the antitumor activities of benzamide derivatives. One study describes the discovery of MGCD0103, a molecule closely related to the queried compound, as an isotype-selective histone deacetylase (HDAC) inhibitor showing promise in blocking cancer cell proliferation and inducing apoptosis, highlighting its potential as an anticancer drug (Zhou et al., 2008). Another investigation reports on novel pyrazolopyrimidines derivatives, synthesized for their anticancer and anti-5-lipoxygenase activities, further emphasizing the role of similar compounds in cancer research (Rahmouni et al., 2016).
Antimicrobial Properties
Compounds bearing resemblance to the queried chemical structure have also been evaluated for their antimicrobial efficacy. For instance, N-benzimidazol-1-yl-methyl-benzamide derivatives were synthesized and assessed for in vitro antimicrobial activity against various bacterial and fungal strains, indicating some derivatives as effective antimicrobial compounds (Sethi et al., 2016).
Metabolic Studies
Research into the metabolism of similar compounds, such as flumatinib, an antineoplastic tyrosine kinase inhibitor, has provided insights into the metabolic pathways of these molecules in humans, identifying main metabolites and suggesting implications for their therapeutic use (Gong et al., 2010).
Synthesis and Characterization
Several studies focus on the synthesis and structural elucidation of compounds within the same family, exploring their chemical properties and potential applications. For example, the synthesis and characterization of novel polybenzimidazoles containing 4-phenyl phthalazinone moiety, highlighting their solubility, thermal stability, and amorphous nature, potentially valuable for various applications beyond antimicrobial and anticancer uses (Liu et al., 2011).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with the imidazo[1,2-a]pyridine moiety, which is present in this compound, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It’s known that compounds with the imidazo[1,2-a]pyridine moiety interact with their targets to exhibit their biological activity . For instance, some imidazo[1,2-a]pyridine derivatives have shown antimicrobial properties against Staphylococcus aureus .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological effects, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
The synthesis of imidazo[1,2-a]pyridine derivatives has been reported , which could potentially influence their pharmacokinetic properties.
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb , indicating that they may have potent antimicrobial effects.
Action Environment
The synthesis of imidazo[1,2-a]pyridine derivatives has been reported , which could potentially be influenced by environmental conditions.
Propiedades
IUPAC Name |
4-methyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-14-7-9-16(10-8-14)20(26)23-18-6-3-5-17(13-18)19-15(2)25-12-4-11-22-21(25)24-19/h3-13H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAACSHJCPBMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=C(N4C=CC=NC4=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

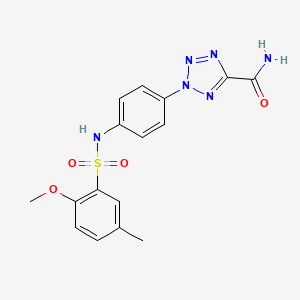
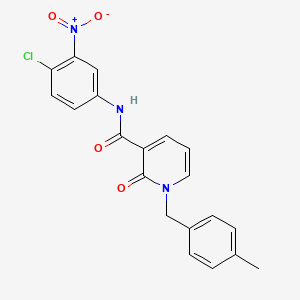
![2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride](/img/structure/B2764235.png)
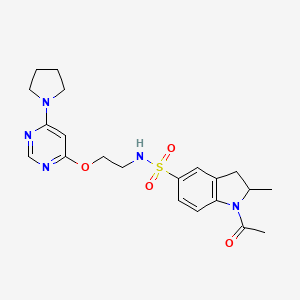
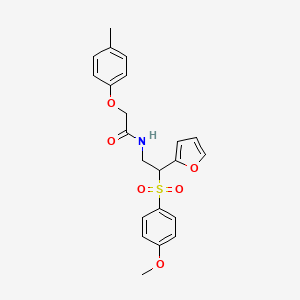
![1-[4-(Difluoromethoxy)phenyl]-1-(hydroxyimino)ethane](/img/structure/B2764238.png)
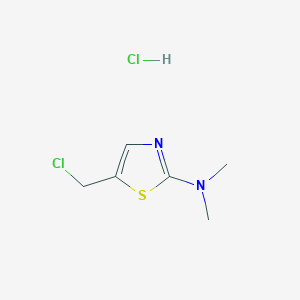
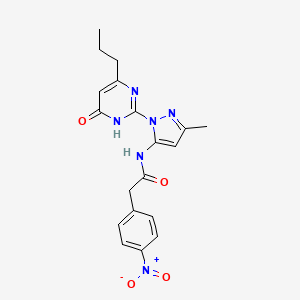
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[4-(trifluoromethylsulfanyl)phenyl]benzamide](/img/structure/B2764242.png)
![2,5-Dimethyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]furan-3-carboxamide](/img/structure/B2764243.png)
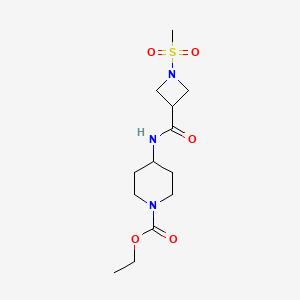
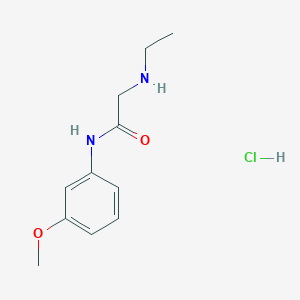
![1-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline](/img/structure/B2764250.png)
![1-(2,5-Dimethylphenyl)-4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2764252.png)